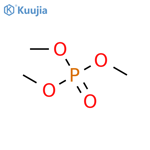

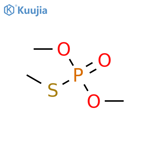

Cas no 813-78-5 (Dimethyl Phosphate)

Dimethyl Phosphate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Dimethyl hydrogen phosphate

- Dimethyl Phosphate

- O,Dimethylhydrogenphosphate

- Methyl phosphate

- NSC 2676

- O,O-Dimethyl hydrogen phosphate

- O,O-Dimethyl phosphate

- Methyl phosphate ((MeO)2(HO)PO)

- 4-01-00-01259 (Beilstein Handbook Reference)

- Phosphoric acid dimethyl ester

- KFG

- Q2823255

- Dimethylphosphate

- NSC-2676

- SCHEMBL47754

- CS-0164327

- dimethoxyphosphinic acid

- Dimethylphosphate; Phosphoric acid, dimethyl ester;

- NCGC00255372-01

- BRN 1702242

- Dimethylhydrogenphosphate

- AI3-15058

- NSC2676

- DTXSID5025150

- 7-chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one

- Phosphoric acid, dimethyl ester

- HI4K2C9UEI

- 53396-59-1

- EINECS 212-389-6

- dimethyl phosphate, AldrichCPR

- Tox21_301411

- DTXCID205150

- UNII-HI4K2C9UEI

- dimethyl phosphoric acid

- NSC-289396

- BP-21444

- CAS-813-78-5

- AKOS015965163

- 813-78-5

- NS00014956

- CHEBI:166474

- Dimethyl Phosphate (Olaparib Impurity)

- MFCD00014887

- NSC289396

- Methyl phosphate ((CH3O)2(HO)PO) (6CI)

- DMP

- STL556372

- SY002076

- DB-230239

- METHYL PHOSPHATE ((CH3O)2(HO)PO)

- KKUKTXOBAWVSHC-UHFFFAOYSA-N

- BBL102569

-

- MDL: MFCD00014887

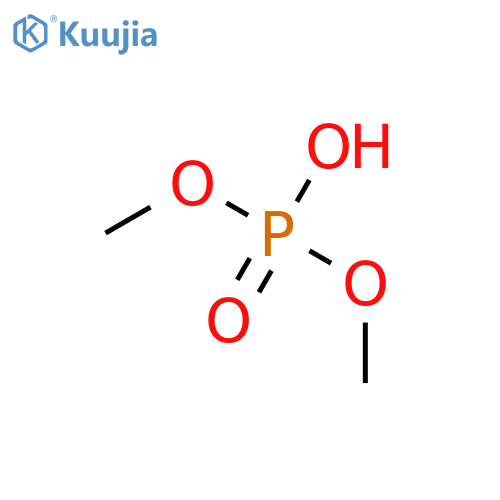

- Inchi: 1S/C2H7O4P/c1-5-7(3,4)6-2/h1-2H3,(H,3,4)

- InChI-Schlüssel: KKUKTXOBAWVSHC-UHFFFAOYSA-N

- Lächelt: O=P(OC)(OC)O

Berechnete Eigenschaften

- Genaue Masse: 126.00800

- Monoisotopenmasse: 126.008

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 7

- Anzahl drehbarer Bindungen: 2

- Komplexität: 81.7

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: nichts

- Tautomerzahl: nichts

- Oberflächenladung: 0

- Topologische Polaroberfläche: 55.8A^2

Experimentelle Eigenschaften

- Farbe/Form: Farblose oder gelblich braune transparente Flüssigkeit

- Dichte: 1.314

- Siedepunkt: 160 ºC

- Flammpunkt: 50 ºC

- Brechungsindex: 1.408-1.41

- PSA: 65.57000

- LogP: 0.37960

- Löslichkeit: Löslich in Wasser, alkalischer Lösung, Ethanol, Chloroform, unlöslich in Benzol, Ether und Erdölether.

Dimethyl Phosphate Sicherheitsinformationen

- Code der Gefahrenkategorie: 36/37/38-39/23/24/25-23/24/25-11-52/53-43-34-21/22

- Sicherheitshinweise: S37/39-S26

-

Identifizierung gefährlicher Stoffe:

- Risikophrasen:R36/37/38

Dimethyl Phosphate Zolldaten

- HS-CODE:2930909027

- Zolldaten:

China Zollkodex:

2930909027Übersicht:

2990909027 Verbindung, die ein Phosphoratom und eine Methylethylpropylgruppe enthält (ohne Dinofop).Regulierungsbedingungen:23(Import licenses for dual-use items and technologies,Export licenses for dual-use items and technologies).VAT:17.0%.Steuerrückerstattungssatz:9.0%.MFN-Tarif:6.5%.Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Regulierungsbedingungen:

2.Importlizenzen für Gegenstände und Technologien mit doppeltem Verwendungszweck

3.Exportlizenzen für Gegenstände und Technologien mit doppeltem VerwendungszweckZusammenfassung:

2990909027 .Aufsichtsbedingungen: 23 (Einfuhrgenehmigung für Dual-Use-Artikel und Technologien, Ausfuhrgenehmigung für Dual-Use-Artikel und Technologien). MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:6.5%.Allgemeintarif:30.0%

Dimethyl Phosphate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM329257-1g |

dimethyl hydrogen phosphate |

813-78-5 | 95%+ | 1g |

$231 | 2024-07-23 | |

| eNovation Chemicals LLC | Y1243913-1g |

Dimethyl hydrogen phosphate |

813-78-5 | 96% | 1g |

$245 | 2024-06-07 | |

| abcr | AB234496-1 g |

Dimethyl hydrogen phosphate; . |

813-78-5 | 1g |

€129.00 | 2023-06-22 | ||

| eNovation Chemicals LLC | Y1243913-5g |

Dimethyl hydrogen phosphate |

813-78-5 | 96% | 5g |

$790 | 2024-06-07 | |

| Apollo Scientific | OR10807-1g |

Dimethyl hydrogen phosphate |

813-78-5 | 1g |

£45.00 | 2025-02-19 | ||

| Oakwood | 239785-250mg |

Dimethyl hydrogen phosphate |

813-78-5 | 95% | 250mg |

$30.00 | 2024-07-19 | |

| Oakwood | 239785-5g |

Dimethyl hydrogen phosphate |

813-78-5 | 95% | 5g |

$240.00 | 2024-07-19 | |

| 1PlusChem | 1P00536I-5g |

Dimethyl hydrogen phosphate |

813-78-5 | 96% | 5g |

$429.00 | 2025-02-21 | |

| abcr | AB234496-5g |

Dimethyl hydrogen phosphate; . |

813-78-5 | 5g |

€359.70 | 2025-02-14 | ||

| A2B Chem LLC | AC36602-250mg |

Dimethyl phosphate |

813-78-5 | 95% | 250mg |

$45.00 | 2024-04-19 |

Dimethyl Phosphate Herstellungsverfahren

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

1.2 Reagents: Lithium bromide Solvents: Acetonitrile ; overnight, reflux

1.3 Reagents: Amberlite IR 120 Solvents: Methanol ; 10 min, rt

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

Synthetic Routes 20

Synthetic Routes 21

Synthetic Routes 22

Synthetic Routes 23

Dimethyl Phosphate Raw materials

- O,O,S-Trimethyl Ester Phosphorothioic Acid

- O,O-Dimethyl Dithiophosphate

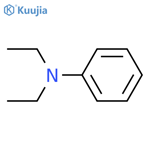

- N,N-Diethylaniline

- Phosphonic acid, [(hydroxyimino)phenylmethyl]-, monomethyl ester (9CI)

- Trimethyl phosphate

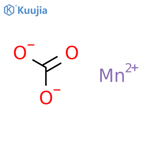

- Manganese(II) Carbonate n-Hydrate

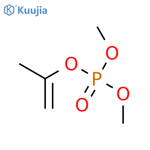

- Dimethyl isopropenyl phosphate

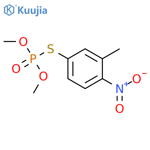

- fenitrothion

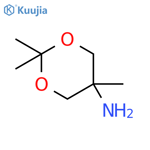

- 1,3-Dioxan-5-amine, 2,2,5-trimethyl-

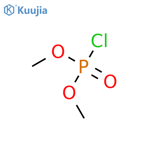

- Dimethyl Phosphorochloridate (90%)

- Metaphosphoric acid (HPO3), methyl ester (9CI)

Dimethyl Phosphate Preparation Products

Dimethyl Phosphate Verwandte Literatur

-

Agnieszka Brandt,John Gr?svik,Jason P. Hallett,Tom Welton Green Chem. 2013 15 550

-

P. V. R. K. Ramacharyulu,J. Praveen kumar,G. K. Prasad,A. R. Srivastava RSC Adv. 2015 5 1309

-

3. 125. The dimethyl phosphates of the rare-earth metalsJoseph K. Marsh J. Chem. Soc. 1939 554

-

Li-Han Zhu,Hai-Yan Yuan,Jing-Ping Zhang Org. Chem. Front. 2021 8 1510

-

Stefan K. Kolev,Petko St. Petkov,Miroslav A. Rangelov,Dimitar V. Trifonov,Teodor I. Milenov,Georgi N. Vayssilov Metallomics 2018 10 659

813-78-5 (Dimethyl Phosphate) Verwandte Produkte

- 812-00-0(Phosphoric acid,monomethyl ester)

- 512-56-1(Trimethyl phosphate)

- 52932-95-3(methyl phosphate)

- 23864-89-3(Benzaldehyde, 2-benzoyl-4-chloro-)

- 1360922-24-2(4-Chloro-7-cyano-1H-benzimidazole)

- 76199-03-6(2,8,12,18-Tetraethyl-3,7,13,17-tetramethyl-21H,23H-5,15-diazaporphine)

- 862648-55-3(N-(3,4-dimethylphenyl)-N'-(4-methoxyphenyl)methylethanediamide)

- 865175-93-5(3-bromo-N-(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

- 2229225-28-7(2-(5-methoxypyridin-2-yl)cyclopropylmethanamine)

- 1803802-68-7(6-(Aminomethyl)-2-(bromomethyl)benzo[d]oxazole)